REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)([O-])=O.[H][H]>C(O)C.[Pd]>[O:11]1[CH2:10][CH2:9][N:8]([CH2:7][C:6]2[CH:5]=[C:4]([NH2:1])[C:16]([NH2:17])=[CH:15][CH:14]=2)[CH2:13][CH2:12]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
continued at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The vessel was purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite with an ethanol (10 mL)
|
Type
|
WASH
|
Details
|
rinsing
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo and purification by flash chromatography (5% CH3OH/CH2Cl2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |